molecular formula C10H7BrO B3021672 3-Bromo-2-naphthol CAS No. 30478-88-7

3-Bromo-2-naphthol

Cat. No.: B3021672
CAS No.: 30478-88-7
M. Wt: 223.07 g/mol
InChI Key: PQVIOPAWVAOHOA-UHFFFAOYSA-N
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Description

3-Bromo-2-naphthol is an organic compound with the empirical formula C10H7BrO and a molecular weight of 223.07 . It is commonly used in organic synthetic materials to prepare pharmaceutical products, ester compounds, resin compositions, curing products, and stacking films . It serves as an important reagent and catalyst in a variety of chemical reactions .


Synthesis Analysis

This compound is synthesized using 2-bromo-3-methoxynaphthalene as a raw material by chemical reaction . The specific synthesis steps involve a variety of chemical reactions, including copper-catalyzed cross-coupling .


Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES string Oc1cc2ccccc2cc1Br . The InChI key is PQVIOPAWVAOHOA-UHFFFAOYSA-N .


Chemical Reactions Analysis

This compound is involved in various chemical reactions. For instance, it has been used in the design and synthesis of privileged scaffolds like xanthenes, chromenes, oxazines, furans, naphthopyrans, etc .


Physical And Chemical Properties Analysis

This compound is a white to light yellow powder or crystal . It has a melting point of 82°C and a predicted boiling point of 313.7±15.0°C . The compound is stable under normal conditions .

Scientific Research Applications

Immunohistochemistry

3-Bromo-2-naphthol is utilized in the immunoperoxidase reaction in immunohistochemistry. It shows promise due to its insolubility in aqueous solutions and resistance to light, making it a valuable tool in the microscopic analysis of tissue samples. This chemical allows for the visual identification of specific antigens in cells and tissues through the color change it undergoes during the immunoperoxidase reaction (Kasper & Noll, 1988).

Organic Synthesis

This compound is used in organic synthesis, particularly in the preparation of benzyl sulfides and polycyclic amines. This application takes advantage of its properties as an organic photoacid, catalyzing specific reactions in the synthesis process (Strada et al., 2019).

Photochemistry

In photochemistry, the behavior of this compound is exploited for various reactions. Its photoreactivity enables the formation of electrophilic carbene intermediates, which have diverse applications in chemical synthesis (Pretali et al., 2009).

Synthesis of Hydroxynaphthalene Derivatives

This compound is also used in synthesizing specific hydroxynaphthalene derivatives. These compounds are synthesized via a tandem addition–rearrangement pathway, showcasing the chemical's versatility in organic synthesis (Tandel et al., 2000).

Phosphorimetric Analysis

The compound finds use in the phosphorimetric determination of naphthols in environmental samples. Its inclusion in analytical methods enhances the sensitivity and accuracy of detecting specific chemicals in complex mixtures, such as irrigation water (Hernández López et al., 1999).

Catalysis

This compound plays a role as a catalyst in various chemical reactions. For example, it is used in the synthesis of naphthoxazine derivatives, demonstrating its efficiency and versatility as a catalyst in organic chemistry (Zandieh et al., 2019).

Safety and Hazards

3-Bromo-2-naphthol is classified as a skin irritant (Category 2), causing serious eye damage (Category 1), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

Future Directions

While the future directions for 3-Bromo-2-naphthol are not explicitly mentioned in the retrieved sources, its wide range of applications in the pharmaceutical and chemical industries suggests potential for further exploration and utilization .

Properties

IUPAC Name

3-bromonaphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrO/c11-9-5-7-3-1-2-4-8(7)6-10(9)12/h1-6,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQVIOPAWVAOHOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C(=CC2=C1)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20213852
Record name 2-Naphthol, bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20213852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63980-30-3, 30478-88-7
Record name 2-Naphthol, bromo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063980303
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Naphthol, bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20213852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-2-naphthol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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